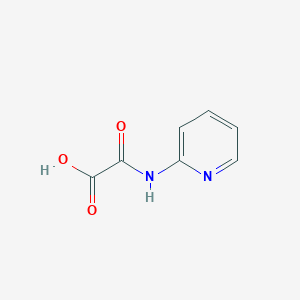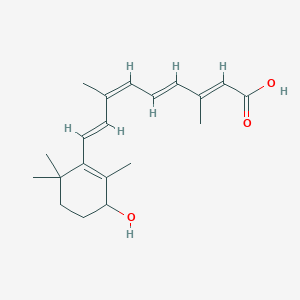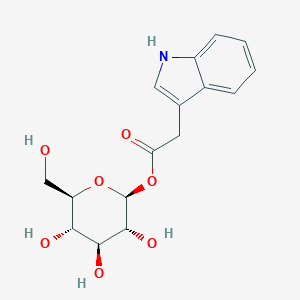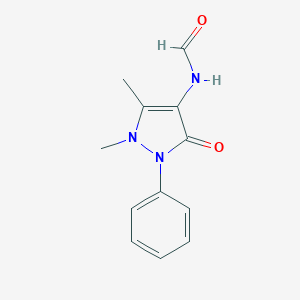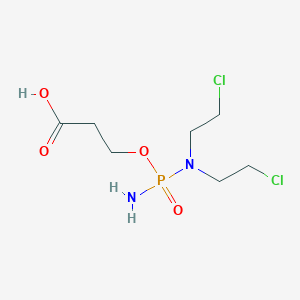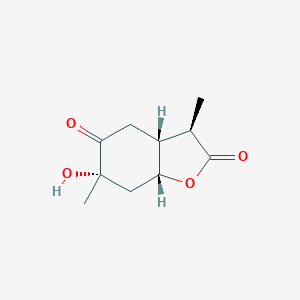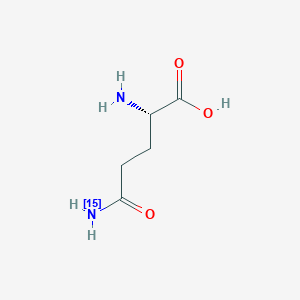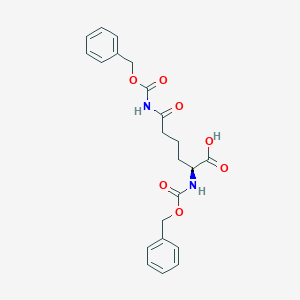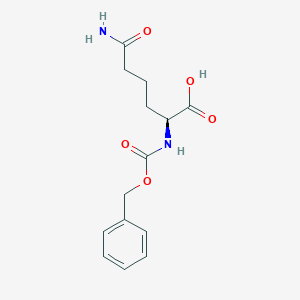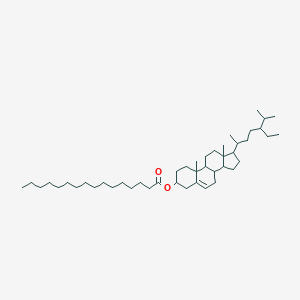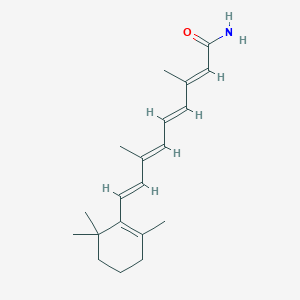
4-Hydroxynitrofurantoin
Descripción general
Descripción
4-Hydroxynitrofurantoin is a derivative of Nitrofurantoin, an antibiotic that fights bacteria in the body . It is used to treat urinary tract infections . The molecule contains a total of 25 bonds, including 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 5 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 urea (-thio) derivative, 1 nitro group (aromatic), 1 imide (-thio), 1 hydrazone, 1 aromatic hydroxyl, and 1 Furane .
Molecular Structure Analysis
The 4-Hydroxynitrofurantoin molecule contains a total of 25 bonds. There are 19 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 5 double bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 urea (-thio) derivative(s), 1 nitro group(s) (aromatic), 1 imide(s) (-thio), 1 hydrazone(s), 1 aromatic hydroxyl(s), and 1 Furane(s) .Aplicaciones Científicas De Investigación
Pharmaceutical Formulation and Cancer Therapy:
- It's used in the formulation of nitrofurantoin floating matrix tablets, which prolong gastric residence time, increase drug bioavailability, and reduce gastric irritating side effects after oral administration (S. Tous, F. A. Mohammed, M. Sayed, 2006).
- The silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) decreases the proliferation of human malignant cancer cells by inducing apoptosis and altering cell cycle progression (B. Thati, A. Noble, B. Creaven, et al., 2009).
Environmental and Analytical Chemistry:
- A novel 3D flower-like neodymium molybdate catalyst detects and degrades nitrofurantoin in food and water, offering a solution for rapid and selective detection and removal of pulmonary toxicity antibiotics (J. V. Kumar, R. Karthik, Shen-ming Chen, et al., 2018).
- Cytochromes P450 2E1 and 3A are involved in the formation of 4-nitrocatechol, which plays a role in the synthesis of p-nitrophenol and its derivatives (A. Zerilli, D. Ratanasavanh, D. Lucas, et al., 1997).
- A novel p-nitrophenol degradation gene cluster in Rhodococcus opacus SAO101 can convert 4-NP to hydroxyquinol and 4-nitrocatechol, which may benefit environmental health (W. Kitagawa, N. Kimura, Y. Kamagata, 2004).
Medical Diagnostics and Toxicology:
- Oxidative bioactivation of nitrofurantoin in rat liver microsomes leads to hepatotoxicity and pneumotoxicity, with specific enzymes being responsible for bioactivation (Hui Li, Dongju Lin, Ying Peng, et al., 2017).
- Nitrofurantoin-induced genotoxicity involves oxidative DNA damage and is a key factor in its renal carcinogenesis (A. Kijima, Y. Ishii, S. Takasu, et al., 2015).
Herbicides and Disease Treatment:
- Hydroxamic acids, like 4-hydroxynitrofurantoin, defend cereals against pests and diseases, detoxify herbicides, and show allelopathic effects (H. Niemeyer, 1988).
- HPPD inhibitors, which could involve 4-hydroxynitrofurantoin derivatives, are used as herbicides and in treating tyrosine metabolism-related diseases like type I tyrosinemia and alkaptonuria (A. Santucci, G. Bernardini, D. Braconi, et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(E)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O6/c13-5-1-4(18-7(5)12(16)17)2-9-11-3-6(14)10-8(11)15/h1-2,13H,3H2,(H,10,14,15)/b9-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAPZVJUBYDZAT-XNWCZRBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC(=C(O2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227464 | |
| Record name | 4-Hydroxynitrofurantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxynitrofurantoin | |
CAS RN |
76644-41-2 | |
| Record name | 4-Hydroxynitrofurantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076644412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxynitrofurantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



